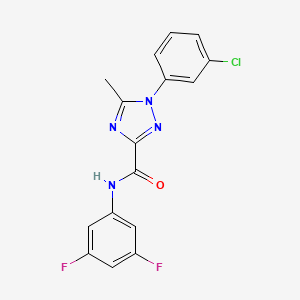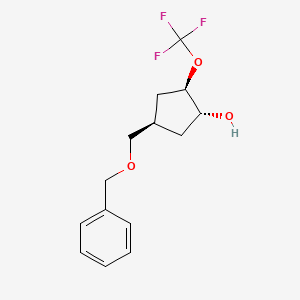![molecular formula C17H15NOS B13365789 3-dibenzo[b,e]thiepin-11(6H)-ylidenepropanamide](/img/structure/B13365789.png)
3-dibenzo[b,e]thiepin-11(6H)-ylidenepropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Dibenzo[b,e]thiepin-11(6H)-ylidenepropanamide is a chemical compound known for its unique structure and properties It belongs to the class of dibenzo[b,e]thiepin derivatives, which are characterized by a tricyclic structure containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-dibenzo[b,e]thiepin-11(6H)-ylidenepropanamide typically involves the reaction of dibenzo[b,e]thiepin-11(6H)-one with appropriate amines under specific conditions. One common method involves the use of polyphosphoric acid as a catalyst at elevated temperatures to facilitate the reaction . The reaction conditions may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Dibenzo[b,e]thiepin-11(6H)-ylidenepropanamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-dibenzo[b,e]thiepin-11(6H)-ylidenepropanamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain viral enzymes, thereby preventing viral replication . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
3-Dibenzo[b,e]thiepin-11(6H)-ylidenepropanamide can be compared with other similar compounds, such as:
Dothiepin: A tricyclic antidepressant with a similar dibenzo[b,e]thiepin structure but different functional groups.
Dibenzo[b,e]oxepin derivatives: Compounds with an oxygen atom in place of sulfur, exhibiting different chemical and biological properties.
The uniqueness of this compound lies in its specific structure and the presence of the propanamide group, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C17H15NOS |
|---|---|
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propanamide |
InChI |
InChI=1S/C17H15NOS/c18-17(19)10-9-14-13-6-2-1-5-12(13)11-20-16-8-4-3-7-15(14)16/h1-9H,10-11H2,(H2,18,19)/b14-9- |
Clave InChI |
ZJOVHZZXINTRHL-ZROIWOOFSA-N |
SMILES isomérico |
C1C2=CC=CC=C2/C(=C/CC(=O)N)/C3=CC=CC=C3S1 |
SMILES canónico |
C1C2=CC=CC=C2C(=CCC(=O)N)C3=CC=CC=C3S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


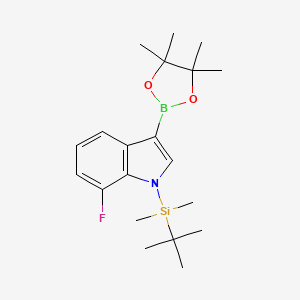
![6-(5-Bromo-2-furyl)-3-[(tert-butylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365712.png)
![N-[3-(difluoromethoxy)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365718.png)
![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365719.png)
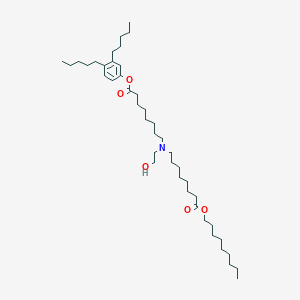

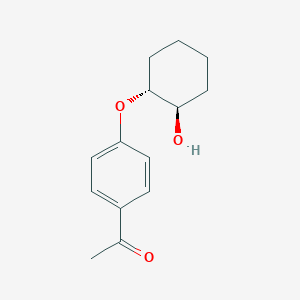
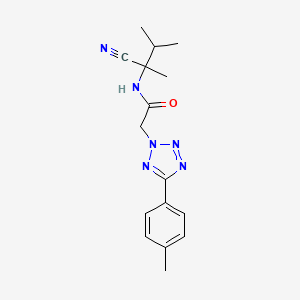
![2-Chloro-4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether](/img/structure/B13365773.png)
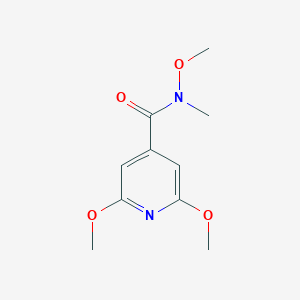
![5,7-dichloro-N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B13365780.png)
![2-Methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13365787.png)
